An In-depth Technical Guide to 2'-Oxo Ifosfamide: Structure, Metabolism, and Analytical Considerations
An In-depth Technical Guide to 2'-Oxo Ifosfamide: Structure, Metabolism, and Analytical Considerations
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide is a cornerstone alkylating agent in the treatment of various solid tumors and hematologic malignancies.[1][2] As a prodrug, its therapeutic efficacy and toxicity profile are dictated by a complex metabolic cascade.[3][4] This guide provides a detailed technical examination of 2'-Oxo Ifosfamide, a critical metabolite and impurity. We will dissect its chemical structure, physicochemical properties, and the metabolic pathways leading to its formation. A significant focus is placed on its direct association with the neurotoxic metabolite chloroacetaldehyde (CAA) and its role in the etiology of ifosfamide-induced encephalopathy.[5][6] Furthermore, this document outlines robust analytical methodologies for the detection and quantification of 2'-Oxo Ifosfamide in biological matrices, offering a valuable resource for preclinical and clinical research.
Introduction: The Clinical Context of Ifosfamide and its Metabolites
Ifosfamide, a structural analog of cyclophosphamide, exerts its cytotoxic effects through the generation of active alkylating agents that cross-link DNA, ultimately leading to cell cycle arrest and apoptosis.[1][7] However, the bioactivation of ifosfamide is a double-edged sword. The same hepatic cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP2B6—that generate the therapeutic 4-hydroxyifosfamide also produce a portfolio of metabolites responsible for the drug's significant toxicities.[8][9][10]
Among the most severe and dose-limiting of these toxicities is a metabolic encephalopathy, which can manifest with symptoms ranging from mild confusion to coma and death.[5][11][12] This neurotoxicity is not attributed to the parent drug but to its metabolites, particularly chloroacetaldehyde (CAA), which readily crosses the blood-brain barrier.[6][9] 2'-Oxo Ifosfamide is intrinsically linked to this toxic pathway, arising from the same N-dechloroethylation process that liberates CAA.[4][13] Therefore, understanding the chemistry, formation, and detection of 2'-Oxo Ifosfamide is paramount for developing strategies to mitigate neurotoxicity and optimize the therapeutic index of ifosfamide.
Chemical Identity and Physicochemical Properties
2'-Oxo Ifosfamide is formally known by its IUPAC name, 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone.[13] Its structure is characterized by the core oxazaphosphorinane ring of ifosfamide, but with a chloroacetyl group attached to the ring nitrogen at position 3.
Caption: 2D Chemical Structure of 2'-Oxo Ifosfamide.
The key physicochemical properties of 2'-Oxo Ifosfamide are summarized in the table below, compiled from authoritative chemical databases.[13][]
| Property | Value | Source |
| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone | PubChem[13] |
| CAS Number | 119670-13-2 | PubChem[13] |
| Molecular Formula | C₇H₁₃Cl₂N₂O₃P | PubChem[13] |
| Molecular Weight | 275.07 g/mol | PubChem[13] |
| Synonyms | 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-Oxide; Ifosfamide Impurity 1 | PubChem[13] |
Metabolic Genesis of 2'-Oxo Ifosfamide
Ifosfamide undergoes extensive hepatic metabolism. While the therapeutically critical pathway is 4-hydroxylation, a competing and significant pathway is N-dechloroethylation. This process involves the oxidation of one of the two N-(2-chloroethyl) side chains.[3][4]
The N-dechloroethylation of the side chain at the N3 position of the oxazaphosphorinane ring is a key detoxification route that simultaneously generates the highly neurotoxic metabolite, chloroacetaldehyde (CAA).[8][9] This reaction yields 2'-Oxo Ifosfamide as a co-product. The enzymatic process is primarily mediated by CYP3A4 and CYP2B6, and its rate can be influenced by genetic polymorphisms and drug-drug interactions, which helps explain the inter-patient variability in neurotoxicity.[8][9]
Caption: Metabolic pathways of Ifosfamide activation and detoxification.
Toxicological Significance: The Link to Encephalopathy
The clinical relevance of 2'-Oxo Ifosfamide is inextricably tied to its role as a marker for the production of chloroacetaldehyde (CAA).[4][12] CAA is a highly reactive aldehyde that readily crosses the blood-brain barrier and is the primary causative agent of ifosfamide-induced encephalopathy.[5][6]
Causality Behind CAA-Induced Neurotoxicity:
-
Mitochondrial Dysfunction: CAA directly inhibits complex I of the mitochondrial respiratory chain. This suppression of oxidative phosphorylation leads to a depletion of cellular ATP and an accumulation of NADH, disrupting neuronal energy metabolism.[5][9]
-
Glutathione Depletion: CAA reacts with and depletes intracellular glutathione, a critical antioxidant in the central nervous system. This compromises the brain's ability to defend against oxidative stress, further exacerbating neuronal damage.[5][9]
-
Enzyme Inhibition: CAA can inhibit various enzymes, including aldehyde dehydrogenase, which is necessary for its own detoxification, leading to its accumulation.[9]
The onset of encephalopathy is variable but often occurs within hours to days of ifosfamide administration.[15] Risk factors that predispose patients to this toxicity include high doses of ifosfamide, renal or hepatic impairment, low serum albumin, and co-administration of CYP3A4-inducing drugs.[16][17] The standard of care for treating severe ifosfamide-induced encephalopathy is the administration of methylene blue, which is thought to restore mitochondrial function by acting as an alternative electron acceptor.[11][15][16]
Methodologies for Synthesis and Analysis
For researchers studying ifosfamide metabolism or developing safer analogues, the ability to synthesize and quantify 2'-Oxo Ifosfamide is essential.
Protocol: Hypothetical Synthesis of 2'-Oxo Ifosfamide
This protocol describes a plausible method based on standard organic chemistry principles for acylating an ifosfamide precursor. It is adapted from general strategies used in the synthesis of ifosfamide analogs.[18][19]
Principle: The synthesis involves the reaction of a suitable N-de-chloroacetylated ifosfamide precursor with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Step-by-Step Methodology:
-
Precursor Preparation: Begin with a protected ifosfamide precursor where the N3 position is available for acylation (e.g., N,N-bis(2-chloroethyl)phosphorodiamidic chloride).
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve the precursor in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0°C using an ice bath. Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine.
-
Acylation: Add 1.05 equivalents of chloroacetyl chloride dropwise to the cooled solution while stirring. The reaction is exothermic and should be controlled.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. Purify the resulting crude product using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the synthesized 2'-Oxo Ifosfamide using standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).
Protocol: UPLC-MS/MS Quantification in Human Plasma
This protocol provides a robust workflow for the sensitive and selective quantification of 2'-Oxo Ifosfamide in plasma, essential for pharmacokinetic and toxicodynamic studies. The methodology is adapted from validated techniques for ifosfamide and its other metabolites.[20][21]
Principle: The method utilizes Ultra-Performance Liquid Chromatography (UPLC) for rapid and efficient separation, coupled with Tandem Mass Spectrometry (MS/MS) for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard (e.g., 2'-Oxo Ifosfamide-d4) is used for accurate quantification.[22][23]
Sources
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of oxazaphosphorines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatal Ifosfamide-Induced Metabolic Encephalopathy in Patients with Recurrent Epithelial Ovarian Cancer: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Ifosfamide-Associated Encephalopathy Between 2 Formulations in Adults With Hematologic Cancer [jhoponline.com]
- 7. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 8. ClinPGx [clinpgx.org]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ifosfamide-induced encephalopathy: about 15 cases and review of the literature - MedCrave online [medcraveonline.com]
- 12. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2'-Oxo ifosfamide | C7H13Cl2N2O3P | CID 10923784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. [Ifosfamide induced encephalopathy: 15 observations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ifosfamide-Induced Metabolic Encephalopathy in 2 Patients With Cutaneous T-Cell Lymphoma Successfully Treated With Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancercareontario.ca [cancercareontario.ca]
- 18. Synthesis and antitumor activity of two ifosfamide analogs with a five-membered ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of ifosfamide, 2- and 3-dechloroethyifosfamide using gas chromatography with nitrogen-phosphorus or mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2'-Oxo Ifosfamide-d4 | C7H13Cl2N2O3P | CID 71751377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
